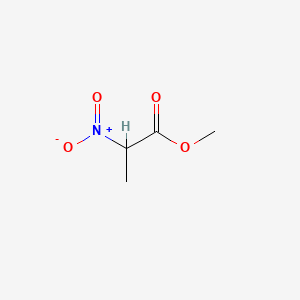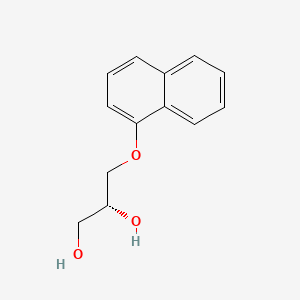![molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2](/img/no-structure.png)
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives involves various strategies, including reductive amination, nucleophilic displacement, and cyclization reactions. For instance, the synthesis of 2,4-diamino-5-methyl-6-substituted-pyrido[2,3-d]pyrimidines was achieved via reductive amination of 2,4-diamino-5-methyl 6-carboxaldehyde with substituted indolines . Another approach involved the synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4-(3H)-ones through methods that yielded low percentages due to product decomposition . Additionally, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine was described from 2-amino-6-methyluracil through crucial steps of protecting and cyclization .
Molecular Structure Analysis
The molecular structure of pyrimidin-4-one derivatives is influenced by their tautomeric forms, which affect hydrogen-bonding interactions. For example, 2,6-diaminopyrimidin-4-one molecules exist only as 3H-tautomers and form ribbons characterized by R2(2)(8) hydrogen-bonding interactions . In contrast, 2-amino-6-methylpyrimidin-4-one yielded two isostructural pseudopolymorphs with a 1:1 mixture of 1H- and 3H-tautomers, linked by hydrogen bonds similar to a Watson-Crick C-G base pair .
Chemical Reactions Analysis
The chemical reactivity of pyrimidin-4-one derivatives includes reactions such as Mannich reactions, which in the case of 2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one, leads to substitution at C-6 . Benzylation and nitrosation reactions have also been studied, resulting in various polymorphic forms and derivatives with different substitution patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-one derivatives are influenced by their molecular structure and substituents. For instance, the basicities of N-methyl derivatives of pyrimidin-4-one are similar to those of 8-alkylpterins, which is an essential element for binding to dihydrofolate reductase (DHFR) . The polymorphism observed in benzylation and nitrosation products indicates the influence of molecular interactions on the solid-state properties . The biological activity of these compounds, such as their inhibitory effects on DHFR, is also a significant aspect of their chemical properties .
Scientific Research Applications
Chemical Reactions and Synthesis
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is involved in various chemical reactions and synthesis processes. For instance, it reacts with dimethylamine and cyclopentylamine in the presence of formaldehyde to form Mannich bases, a reaction that leads to substitution at C-6, demonstrating its reactivity and potential in chemical synthesis (Seela, Seela, Lüpke, & Lüpke, 1977).
Structural Analysis and Properties
The compound shows significant polarization of the electronic structures of the pyrimidinone molecules, as indicated by interatomic distances. In studies, it has been found to form hydrogen-bonded structures with distinct ring motifs, which is crucial for understanding its interactions and potential applications (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Inhibitory Activities in Biological Systems
This compound has shown inhibitory activities against enzymes like xanthine oxidase, which could have implications in medicinal chemistry and drug design. For example, various N-methyl isomers of the compound have been synthesized and found to inhibit xanthine oxidase, an enzyme involved in purine metabolism (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Antitumor Properties
Compounds derived from this compound have been investigated for their antitumor properties. Some derivatives have been shown to be inhibitors of enzymes like dihydrofolate reductase and thymidylate synthase, making them potential candidates for antitumor agents (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Antiviral and Antimicrobial Activities
Derivatives of this compound have also been explored for their antiviral and antimicrobial activities. Some studies have found certain derivatives to be effective against viruses like human cytomegalovirus, highlighting their potential in the development of new antiviral therapies (Gupta, Nassiri, Coleman, Wotring, Drach, & Townsend, 1989).
Mechanism of Action
Target of Action
Related compounds such as pyrido[2,3-d]pyrimidines have been found to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .
Mode of Action
Related compounds such as pyridopyrimidine derivatives inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
Related compounds such as pyridopyrimidine derivatives are known to affect the dhfr pathway, leading to a decrease in tetrahydrofolate and subsequently inhibiting the synthesis of pyrimidine and purine .
Result of Action
Related compounds such as pyridopyrimidine derivatives have been found to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
Related compounds such as phip are known to be influenced by the method of cooking and the variety of meat being cooked .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-4,6-dimethyl-5-oxo-1-phenyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate.", "Step 2: Cyclization of the intermediate product with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the final product with hydrogen gas in the presence of palladium on carbon to obtain 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one." ] } | |
CAS RN |
62981-82-2 |
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 |
IUPAC Name |
2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |
InChI Key |
DKCNEPJKPMJYRI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
Canonical SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




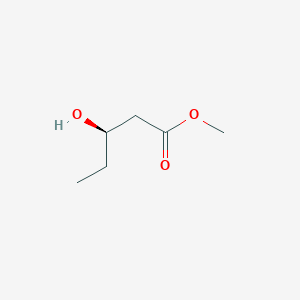
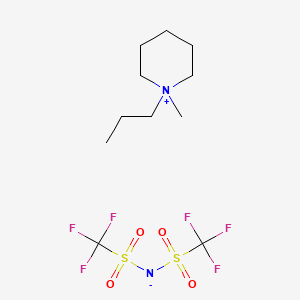
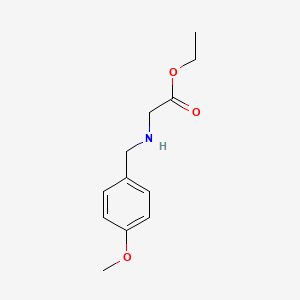

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)
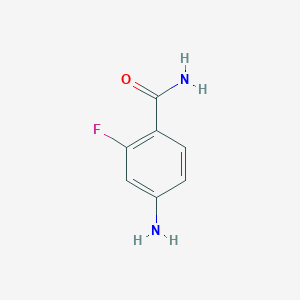
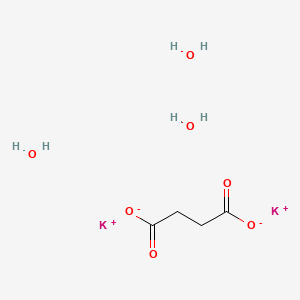

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)
